![molecular formula C23H31N3O7S B1496845 1,4-diazabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-(1-hydroxypropan-2-yloxy)benzoic acid](/img/structure/B1496845.png)
1,4-diazabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-(1-hydroxypropan-2-yloxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-diazabicyclo[222]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-(1-hydroxypropan-2-yloxy)benzoic acid is a complex organic compound that features a bicyclic structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diazabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-(1-hydroxypropan-2-yloxy)benzoic acid typically involves multiple steps, including the formation of the bicyclic core and the subsequent attachment of functional groups. Common synthetic routes may include:
Formation of the Bicyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Functional Group Attachment:
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed.
化学反应分析
Types of Reactions
1,4-diazabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-(1-hydroxypropan-2-yloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
1,4-diazabicyclo[22
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways Involved: Signal transduction, metabolic pathways, or gene expression.
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A simpler bicyclic compound used as a base and catalyst.
Ethylsulfonyl Pyridine Derivatives:
Benzoate Esters: Esters of benzoic acid with various functional groups.
Uniqueness
1,4-diazabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-(1-hydroxypropan-2-yloxy)benzoic acid is unique due to its combination of a bicyclic core with multiple functional groups, which imparts specific chemical and biological properties.
属性
分子式 |
C23H31N3O7S |
|---|---|
分子量 |
493.6 g/mol |
IUPAC 名称 |
1,4-diazabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-(1-hydroxypropan-2-yloxy)benzoic acid |
InChI |
InChI=1S/C17H19NO7S.C6H12N2/c1-3-26(22,23)16-5-4-13(9-18-16)25-15-7-12(17(20)21)6-14(8-15)24-11(2)10-19;1-2-8-5-3-7(1)4-6-8/h4-9,11,19H,3,10H2,1-2H3,(H,20,21);1-6H2 |
InChI 键 |
MBFUUYROHAWMFT-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)O)OC(C)CO.C1CN2CCN1CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


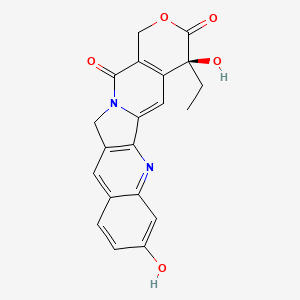
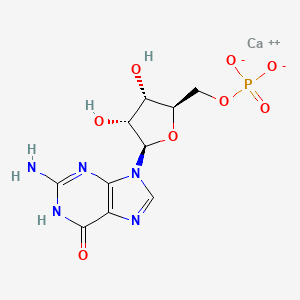
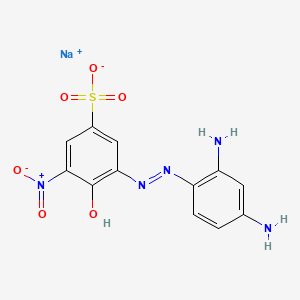
![Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate](/img/structure/B1496771.png)
![4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol](/img/structure/B1496772.png)
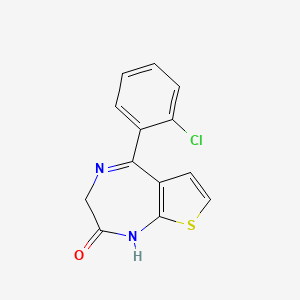
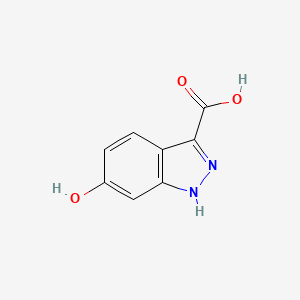
![2-tert-Butyl-pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1496776.png)
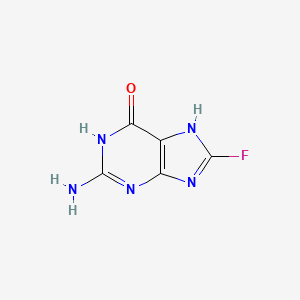
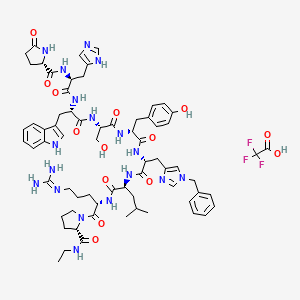
![(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496784.png)
![2-[[2-[[2-[[2-[[2-Amino-3-[[2-[2-[11-(4-aminobutyl)-14-(1-hydroxyethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-2-ylmethyl)-1-methyl-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]-3-(4-aminophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1496786.png)
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-5-tritiopyrimidin-2-one](/img/structure/B1496788.png)

